molecular formula C11H10N2O2 B2880698 3-cyclopropyl-1H-quinazoline-2,4-dione CAS No. 30385-94-5

3-cyclopropyl-1H-quinazoline-2,4-dione

Cat. No.: B2880698
CAS No.: 30385-94-5
M. Wt: 202.213
InChI Key: RPDKLRIUOOJMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a cyclopropyl group attached to the nitrogen atom at position 3 and carbonyl groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be treated with cyclopropyl isocyanate under basic conditions to yield the desired quinazoline-2,4-dione derivative .

Another method involves the reaction of 2-aminobenzonitrile with cyclopropyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-1H-quinazoline-2,4-dione has been extensively studied for its potential as a therapeutic agent. Its applications in medicine include:

  • Anticancer Activity : Research indicates that quinazoline derivatives often exhibit anticancer properties. For instance, some derivatives have shown effectiveness as inhibitors of vascular endothelial growth factor receptor tyrosine kinases (VEGFR) and epidermal growth factor receptors (EGFR), which are crucial in tumor growth and metastasis .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities against various bacterial strains. Studies have reported moderate to significant inhibition against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of quinazoline derivatives suggest that they may inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Biological Research

The biological applications of this compound extend to several areas:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of specific enzymes involved in disease pathways. For example, its interaction with poly(ADP-ribose) polymerase (PARP) has been highlighted as a mechanism for enhancing the efficacy of cancer therapies .
  • Mechanism of Action : The mode of action often involves binding to specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects. This includes targeting DNA repair mechanisms through PARP inhibition .

Industrial Applications

In addition to its medicinal uses, this compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound acts as a precursor in the synthesis of more complex pharmacologically active compounds. Its structure allows for easy modification to create new derivatives with enhanced biological activities .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget/MechanismReference
AnticancerVEGFR and EGFR inhibitors ,
AntimicrobialInhibition against Gram-positive bacteria ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionPARP inhibitor

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1H-quinazoline-2,4-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development.

Biological Activity

3-Cyclopropyl-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial properties. The structural features of quinazolines contribute to their interaction with various biological targets, making them valuable in medicinal chemistry .

Biological Activities

1. Anticancer Activity

Quinazoline derivatives, including this compound, have shown significant anticancer potential. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • EGFR Inhibition : Certain quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers. For example, compounds similar to this compound demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, quinazolines can modulate pathways like PI3K/Akt and MAPK/ERK, leading to apoptosis in cancer cells .

2. Anti-inflammatory Properties

Quinazoline derivatives have also been studied for their anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
  • Case Study : A study demonstrated that a specific quinazoline derivative exhibited significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

3. Antidiabetic Activity

The compound has shown promise as an antidiabetic agent:

  • Alpha-Amylase Inhibition : Research indicates that this compound can inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels post-meal .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureInfluence on Activity
Cyclopropyl GroupEnhances lipophilicity and may improve binding affinity to target proteins
Quinazoline CoreEssential for biological activity; modifications can lead to varied potency
SubstituentsDifferent substituents can alter pharmacokinetics and selectivity for targets

Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

  • In Vitro Studies : Various studies have reported IC50 values indicating effective concentrations for anticancer activity across multiple cell lines.
  • In Vivo Studies : Preliminary animal studies suggest that this compound exhibits a favorable pharmacokinetic profile with low toxicity at therapeutic doses .

Properties

IUPAC Name

3-cyclopropyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDKLRIUOOJMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester was dissolved in MeOH (100 ml) and treated with NaOMe (0.5 M, 5 ml, 2.5 mmol) and the mixture heated to reflux for 12 h. The mixture was cooled and filtered to give 4.05 g (53%) of 3-cyclopropyl-1H-quinazoline-2,4-dione as a white solid.
Name
(2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
5 mL
Type
reactant
Reaction Step Two

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